2-(Benzylsulfanyl)-1-{[4-(tert-butyl)phenyl]sulfonyl}-1,4,5,6-tetrahydropyrimidine
Description
2-(Benzylsulfanyl)-1-{[4-(tert-butyl)phenyl]sulfonyl}-1,4,5,6-tetrahydropyrimidine is a tetrahydropyrimidine derivative featuring a benzylsulfanyl group at the 2-position and a 4-(tert-butyl)phenylsulfonyl moiety at the 1-position. The tert-butyl group introduces steric bulk and lipophilicity, which may influence solubility, stability, and intermolecular interactions. Such compounds are of interest in medicinal chemistry and materials science due to their sulfonyl and sulfur-containing functionalities, which can modulate electronic properties and binding affinities .
Properties
IUPAC Name |
2-benzylsulfanyl-1-(4-tert-butylphenyl)sulfonyl-5,6-dihydro-4H-pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S2/c1-21(2,3)18-10-12-19(13-11-18)27(24,25)23-15-7-14-22-20(23)26-16-17-8-5-4-6-9-17/h4-6,8-13H,7,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTDEOBGSLZQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCN=C2SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Benzylsulfanyl)-1-{[4-(tert-butyl)phenyl]sulfonyl}-1,4,5,6-tetrahydropyrimidine (CAS Number: 866153-35-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H26N2O2S2
- Molecular Weight : 402.57 g/mol
- Structure : The compound features a tetrahydropyrimidine core substituted with a benzylsulfanyl group and a sulfonyl group attached to a tert-butylphenyl moiety.
Biological Activity Overview
The biological activities of 2-(Benzylsulfanyl)-1-{[4-(tert-butyl)phenyl]sulfonyl}-1,4,5,6-tetrahydropyrimidine have been primarily investigated in the context of its antitumor , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Recent studies have indicated that compounds similar to 2-(Benzylsulfanyl)-1-{[4-(tert-butyl)phenyl]sulfonyl}-1,4,5,6-tetrahydropyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated potent cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cell lines at low concentrations (nanomolar range). Morphological changes characteristic of apoptosis were observed, including cell shrinkage and chromatin condensation .
- Mechanism of Action : The compound is believed to induce cell death through apoptosis pathways. Oxidative stress has been implicated as a contributing factor to this type of cell death .
Anti-inflammatory Effects
Preliminary investigations suggest that compounds with similar structural motifs may exhibit anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines or modulate immune responses.
Data Table: Summary of Biological Activities
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various thiosemicarbazones derived from pyridine structures against tumor cell lines. The findings indicated that modifications similar to those in 2-(Benzylsulfanyl)-1-{[4-(tert-butyl)phenyl]sulfonyl}-1,4,5,6-tetrahydropyrimidine could enhance antitumor activity significantly .
- Oxidative Stress and Apoptosis : Research highlighted the role of oxidative stress in mediating apoptosis in cancer cells treated with thiosemicarbazone derivatives. This mechanism may also apply to the tetrahydropyrimidine derivative under discussion .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound is compared below with two structurally related derivatives (Table 1):
Table 1: Key Structural and Physicochemical Comparisons
*Note: Molecular weight of the target compound is estimated based on structural similarity.
Key Observations:
- Electronic Effects : The 4-fluorophenyl substituent (electron-withdrawing) in the analog may lower the pKa of the sulfonyl group, altering binding interactions in biological systems .
- Salt Forms : The hydrobromide salt in the third analog enhances solubility in polar solvents, a feature absent in the target compound and its fluorinated counterpart .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
